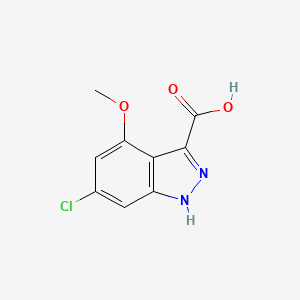

6-chloro-4-methoxy-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-4-methoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O3/c1-15-6-3-4(10)2-5-7(6)8(9(13)14)12-11-5/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPIXUUFPGUGQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=NN2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646243 | |

| Record name | 6-Chloro-4-methoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-91-2 | |

| Record name | 6-Chloro-4-methoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Substituted Benzaldehyde Derivatives

This method involves the cyclization of 2-chloro-4-methoxybenzaldehyde with hydrazine hydrate. The reaction is typically conducted in acetic acid under reflux conditions to form the indazole core. Subsequent oxidation of the intermediate aldehyde to the carboxylic acid is achieved using sodium chlorite (NaClO₂) in the presence of 2-methyl-2-butene and tert-butanol.

- Cyclization :

- Reagents : Hydrazine hydrate, acetic acid.

- Conditions : Reflux for 6–8 hours.

- Intermediate : 6-Chloro-4-methoxy-1H-indazole-3-carbaldehyde.

- Oxidation :

- Reagents : NaClO₂, NaH₂PO₄, 2-methyl-2-butene.

- Conditions : 0°C to room temperature, 12–24 hours.

- Yield : ~85–90% for the oxidation step.

Advantages : High regioselectivity due to the directing effects of methoxy and chloro groups.

Limitations : Requires careful control of oxidation conditions to avoid over-oxidation.

Phenylhydrazine and Ethyl Cyanoacetate Cyclization

This route employs 4-methoxy-6-chlorophenylhydrazine and ethyl 2-cyanoacetate. Cyclization under acidic (H₂SO₄) or basic (NaH) conditions forms the indazole ring, followed by hydrolysis of the ester to the carboxylic acid.

- Cyclization :

- Reagents : Ethyl 2-cyanoacetate, H₂SO₄ or NaH.

- Conditions : Reflux in tetrahydrofuran (THF) or dimethylformamide (DMF) for 4–6 hours.

- Intermediate : Ethyl 6-chloro-4-methoxy-1H-indazole-3-carboxylate.

- Hydrolysis :

- Reagents : NaOH or LiOH.

- Conditions : Reflux in aqueous ethanol (70°C, 3–5 hours).

- Yield : ~88–95% for hydrolysis.

Advantages : Scalable for industrial production; high yields in hydrolysis.

Limitations : Requires synthesis of specialized phenylhydrazine precursors.

Nitrosation of Indole Derivatives Followed by Oxidation

Starting with 4-methoxy-6-chloro-1H-indole , nitrosation using NaNO₂ and HCl in a DMF/water mixture generates the indazole-3-carbaldehyde. Oxidation with NaClO₂ converts the aldehyde to the carboxylic acid.

- Nitrosation :

- Reagents : NaNO₂ (8 equiv), HCl (2.7 equiv).

- Conditions : Slow addition at 0°C, followed by stirring at room temperature for 2–6 hours.

- Intermediate : 6-Chloro-4-methoxy-1H-indazole-3-carbaldehyde.

- Oxidation :

- Reagents : NaClO₂, NaH₂PO₄.

- Conditions : 0°C to room temperature, 12–24 hours.

- Yield : ~75–80% overall.

Advantages : Tolerates electron-deficient substrates; minimal dimerization with optimized slow-addition protocols.

Limitations : Sensitive to excess acid, which may lead to by-products like benzoic acids.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Pros | Cons |

|---|---|---|---|---|---|

| Cyclization of Benzaldehyde | 2-Chloro-4-methoxybenzaldehyde | Hydrazine, NaClO₂ | 85–90 | High selectivity, straightforward | Multi-step oxidation required |

| Phenylhydrazine Route | 4-Methoxy-6-chlorophenylhydrazine | Ethyl cyanoacetate, NaOH | 88–95 | Industrially scalable, high yields | Precursor synthesis challenging |

| Indole Nitrosation | 4-Methoxy-6-chloro-1H-indole | NaNO₂, HCl, NaClO₂ | 75–80 | Versatile for electron-rich substrates | Sensitive to acid stoichiometry |

Critical Research Findings

- Catalyst Influence : Basic conditions (NaH) in Method 2 improve cyclization efficiency compared to acidic conditions (H₂SO₄), reducing side reactions.

- Oxidation Optimization : The use of NaClO₂ with 2-methyl-2-butene minimizes epoxidation by-products, ensuring >90% conversion of aldehydes to carboxylic acids.

- Industrial Adaptations : Continuous flow reactors enhance reproducibility in Method 2, achieving 95% purity with automated systems.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group undergoes esterification and amidation. In a representative protocol, ethyl esters were synthesized by refluxing the acid with ethanol and sulfuric acid (85% yield observed in analogous indazole-3-carboxylic acid derivatives) .

Reduction of the Carboxylic Acid

Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxylic acid to the corresponding alcohol. For example, 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid was reduced to 6-methoxy-4-methyl-1H-indazole-3-methanol under similar conditions.

Electrophilic Aromatic Substitution

The indazole ring undergoes regioselective electrophilic substitution. Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C predominantly yields 5-nitro derivatives due to the electron-donating methoxy group.

| Electrophile | Conditions | Major Product |

|---|---|---|

| NO<sub>2</sub><sup>+</sup> | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 6-Chloro-4-methoxy-5-nitro-1H-indazole-3-carboxylic acid |

| Br<sub>2</sub> | FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 6-Chloro-4-methoxy-5-bromo-1H-indazole-3-carboxylic acid |

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed couplings. For example, Suzuki-Miyaura reactions with arylboronic acids proceed under optimized conditions:

| Substrate | Boronic Acid | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| 6-Chloro-4-methoxy-1H-indazole-3-carboxylic acid | 4-Methoxyphenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | Toluene/EtOH (1:1), 130°C | 17% |

This reaction installs aryl groups at the 5-position, though yields are moderate due to steric hindrance .

Oxidation and Decarboxylation

The methoxy group resists oxidation under standard conditions (e.g., KMnO<sub>4</sub>), but the carboxylic acid undergoes decarboxylation at elevated temperatures (200°C, Cu/quinoline) to form 6-chloro-4-methoxy-1H-indazole.

Biological Activity via Structural Modifications

Derivatives of this compound show antitumor potential. For instance, introduction of a 4-CF<sub>3</sub> group at the 5-position via cross-coupling yielded a derivative with IC<sub>50</sub> = 5.15 µM against K562 leukemia cells .

| Derivative | Modification | Biological Activity (IC<sub>50</sub>) |

|---|---|---|

| 6o | 5-(4-CF<sub>3</sub>-phenyl) | 5.15 µM (K562), 33.2 µM (HEK-293) |

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Anti-cancer Properties

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory diseases and cancer. Research has shown that derivatives of indazole, including 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid, exhibit potent anti-cancer activity by inducing apoptosis in cancer cells and modulating key signaling pathways such as the p53/MDM2 pathway .

Case Study: Antitumor Efficacy

In a recent study, derivatives related to this compound demonstrated significant inhibitory effects against various cancer cell lines, with an IC₅₀ value of 5.15 µM against K562 cells, indicating its potential as a low-toxicity anticancer agent .

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical studies to explore enzyme inhibition mechanisms. Its structural characteristics allow it to interact effectively with specific enzymes, thereby providing insights into biochemical pathways and disease mechanisms .

Mechanism of Action

The presence of the chlorine atom enhances the compound's reactivity, making it a valuable tool for studying enzyme kinetics and inhibition patterns. This can be particularly useful in understanding diseases related to enzyme dysfunction .

Material Science

Development of New Materials

6-Chloro-4-methoxy-1H-indazole-3-carboxylic acid is being investigated for its potential applications in material science, including the development of polymers and coatings. Its unique chemical properties may facilitate the creation of materials with specific functionalities .

Agricultural Chemistry

Agrochemical Applications

Research is ongoing into the role of this compound in developing agrochemicals such as herbicides and fungicides. Its efficacy in protecting crops against pests and diseases could contribute to more sustainable agricultural practices .

Analytical Chemistry

Use in Analytical Techniques

This compound is employed in various analytical methods, including chromatography and spectroscopy, to identify and quantify other compounds within complex mixtures . Its stability and reactivity make it suitable for use as a reference standard in analytical laboratories.

Mechanism of Action

The mechanism of action of 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences physicochemical properties:

- 6-Chloro-4-methyl-1H-indazole-3-carboxylic acid (CAS 885520-93-4): Substitution with a methyl group (CH₃) results in a molecular weight of 210.62 and a calculated XLogP3 of 2.4, indicating moderate lipophilicity. The methyl group is less polar than methoxy, leading to reduced hydrogen-bonding capacity .

- Target compound (6-chloro-4-methoxy) : The methoxy group (OCH₃) increases molecular weight (estimated ~226.62) and polarity compared to methyl. Methoxy’s electron-withdrawing nature may lower the pKa of the carboxylic acid, enhancing solubility in aqueous environments.

Halogen and Functional Group Variations

- Molecular weight is lower (~196.6 g/mol), and lipophilicity (XLogP3) is likely higher than methyl- or methoxy-substituted analogs .

- 4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid (CAS 885520-30-9): Bromine at position 4 increases molecular weight (257.04 g/mol) and polarizability compared to chlorine. The hydroxy group at position 3 introduces additional hydrogen-bonding capacity, which may enhance interactions with polar residues in enzymes .

Positional Isomerism of Carboxylic Acid Group

- 4-Bromo-6-hydroxy-1H-indazole-3-carboxylic acid (CAS 887568-98-1): The carboxylic acid at position 3 and hydroxy group at position 6 create a distinct electronic profile. This arrangement may favor interactions with positively charged residues in protein binding pockets .

Data Tables: Key Physicochemical Properties

| Compound Name | CAS | Substituents | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|---|---|---|

| 6-Chloro-4-methoxy-1H-indazole-3-carboxylic acid* | N/A | 6-Cl, 4-OCH₃, 3-COOH | C₉H₇ClN₂O₃ | ~226.62 (estimated) | ~1.8 | 2 | 4 |

| 6-Chloro-4-methyl-1H-indazole-3-carboxylic acid | 885520-93-4 | 6-Cl, 4-CH₃, 3-COOH | C₉H₇ClN₂O₂ | 210.62 | 2.4 | 2 | 3 |

| 6-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4 | 6-Cl, 3-COOH | C₈H₅ClN₂O₂ | ~196.6 | N/A | 2 | 3 |

| 4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid | 885520-30-9 | 4-Br, 3-OH, 6-COOH | C₈H₅BrN₂O₃ | 257.04 | N/A | 3 | 5 |

| 4-Bromo-6-hydroxy-1H-indazole-3-carboxylic acid | 887568-98-1 | 4-Br, 6-OH, 3-COOH | C₈H₅BrN₂O₃ | 257.04 | N/A | 3 | 5 |

Research Findings and Implications

- Halogen Impact : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in biological systems, but may reduce metabolic stability compared to chlorine .

- Carboxylic Acid Position: The 3-carboxylic acid group in the target compound facilitates salt bridge formation with basic amino acid residues, a critical feature for kinase inhibition .

Biological Activity

6-Chloro-4-methoxy-1H-indazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid is , with a molecular weight of approximately 226.62 g/mol. The compound features a chloro group at the 6-position, a methoxy group at the 4-position, and a carboxylic acid functional group at the 3-position of the indazole ring. These structural elements contribute to its unique chemical properties and biological activities.

The mechanism of action for 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid involves its interaction with various molecular targets:

- Enzyme Inhibition : The chloro and methoxy groups enhance binding affinity to specific enzymes, potentially inhibiting their activity by blocking active sites or altering enzyme conformation.

- Receptor Modulation : Its structural features allow it to interact with receptors, which may lead to modulation of signaling pathways involved in various biological processes .

Biological Activities

Research indicates that 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid exhibits several biological activities:

Antitumor Activity

Indazole derivatives, including this compound, have demonstrated significant antitumor effects. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer models. The following table summarizes some findings related to its antitumor activity:

| Compound | Target | IC50 (nM) | Model |

|---|---|---|---|

| 81c | PLK4 | <10 | Mouse model of colon cancer |

| 82a | Pim-1/2/3 | 0.4/1.1/0.4 | Cell line assays |

| 83 | Multiple myeloma | 640 | MM1.S cell line |

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects in models of autoimmune diseases. The compound has shown promise in reducing oxidative stress and inflammation in neuronal cells, suggesting a role in neuroprotection .

Case Studies

Several case studies highlight the effectiveness of indazole derivatives in clinical settings:

- Case Study on Cancer Therapy : A derivative similar to 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid was evaluated in patients with BRAFV600-mutant melanoma, demonstrating significant antitumor activity while being well-tolerated at doses up to 400 mg twice daily .

- Study on Inflammation : In a model of endometriosis, treatment with an indazole derivative led to a significant reduction in hypoxia-induced inflammation markers, showcasing its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid with high purity and yield?

- Methodology : A common approach involves refluxing intermediates (e.g., 3-formyl-1H-indazole derivatives) with sodium acetate in acetic acid to facilitate cyclization and functionalization . For regioselective introduction of chloro and methoxy groups, pre-functionalized starting materials or protecting group strategies (e.g., tert-butyloxycarbonyl for amine protection) may be employed. Post-synthesis purification via recrystallization from DMF/acetic acid mixtures is recommended to remove unreacted precursors .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid?

- Methodology :

- 1H/13C NMR : The methoxy group (δ ~3.8–4.0 ppm in 1H NMR; δ ~55–60 ppm in 13C NMR) and chloro substituent (deshielding effects on adjacent carbons) provide diagnostic peaks. Aromatic protons in the indazole core typically appear between δ 7.0–8.5 ppm .

- IR : Stretching vibrations for carboxylic acid (C=O at ~1700 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups are critical .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.

Q. What standard assays are used to evaluate the biological activity of this compound (e.g., enzyme inhibition, cytotoxicity)?

- Methodology :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure ATP consumption in kinase reactions.

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid be addressed?

- Methodology : Computational tools (e.g., DFT calculations) predict electron density distribution to guide substituent placement. For example, chloro groups are preferentially introduced at electron-rich positions via electrophilic substitution, while methoxy groups require nucleophilic conditions. Orthogonal protection/deprotection strategies (e.g., using benzyl or silyl ethers) prevent unwanted side reactions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign ambiguous proton and carbon signals by correlating coupling partners.

- X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and hydrogen-bonding networks .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dechlorinated or demethylated derivatives) from incomplete reactions .

Q. What are the stability profiles of 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks and monitor degradation via HPLC.

- pH Stability : Dissolve the compound in buffers (pH 1–13) and track hydrolysis (e.g., loss of carboxylic acid integrity via NMR) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific biological targets?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) to assess steric/electronic effects.

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs).

- In Vivo Testing : Evaluate pharmacokinetics (e.g., oral bioavailability in rodent models) for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.